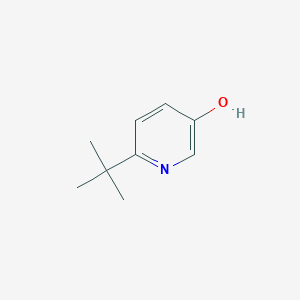
6-(tert-Butyl)pyridin-3-ol
カタログ番号 B1290352
分子量: 151.21 g/mol
InChIキー: CARZUVRDJVVQOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09447074B2
Procedure details


To a stirred solution of 2-(1,1-dimethylethyl)-5-[(phenylmethyl)oxy]pyridine, (5.3 g) in ethanol (150 ml) was added 20% Pd(OH)2 (12.3 g) at 25-30 C. The above mixture was purged with hydrogen for 3 h until it had gone to completion by tlc. The reaction mixture was filtered through celite and the filtrate concentrated in vacuo and purified to give the title compound, 3.9 g
Quantity
5.3 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([O:11]CC2C=CC=CC=2)=[CH:7][N:6]=1)([CH3:4])[CH3:3]>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:4][C:2]([C:5]1[N:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)([CH3:1])[CH3:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)C1=NC=C(C=C1)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
12.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above mixture was purged with hydrogen for 3 h until it
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)C1=CC=C(C=N1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
